Hexanoic acid, 6-(methylsulfinyl)-
Description
Hexanoic acid, 6-(methylsulfinyl)- (CAS: 183858-49-3) is a sulfoxide-containing derivative of hexanoic acid with the molecular formula C₇H₁₄O₃S and a monoisotopic mass of 178.066365 g/mol . The compound features a methylsulfinyl (-S(O)CH₃) group at the terminal position of the hexanoic acid chain. This structural motif confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence its reactivity and biological interactions.
Properties
CAS No. |
183858-49-3 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
6-methylsulfinylhexanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
LMCSMHJWQWMKAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(methylsulfinyl)-, can be achieved through various synthetic routes. One common method involves the oxidation of 6-(methylthio)hexanoic acid using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to the reaction mixture to control the rate of oxidation.
Industrial Production Methods
Industrial production of hexanoic acid, 6-(methylsulfinyl)-, often involves the use of biocatalysts. For example, certain strains of bacteria, such as Megasphaera sp. MH, can metabolize fructose and produce hexanoic acid derivatives, including hexanoic acid, 6-(methylsulfinyl)-, in the presence of electron acceptors like acetate . This biotechnological approach offers a sustainable and environmentally friendly method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 6-(methylsulfonyl)hexanoic acid.
Reduction: 6-(methylthio)hexanoic acid.
Substitution: Hexanoic acid esters or amides.
Scientific Research Applications
Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential chemopreventive and antitumor activities.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-(methylsulfinyl)-, involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can induce the expression of detoxifying enzymes and enhance the antioxidant defense system, thereby exerting its chemopreventive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hexanoic Acid Derivatives
Hexanoic Acid Esters with Terminal Amino Groups
Several hexanoic acid derivatives substituted with tertiary amino groups at the terminal position have been studied for their biological activities. For example:
- 6-(Piperidin-1-yl)hexanoic acid esters (ER = 5.6)
- 6-(Morpholin-4-yl)hexanoic acid esters (ER = 15.0)
These compounds exhibit enhanced skin permeation activity compared to unmodified hexanoic acid. The higher activity of the morpholine-substituted derivative is attributed to its additional hydrogen-bond acceptor (ethereal oxygen) and optimal lipophilicity .
Table 1: Comparison of Hexanoic Acid Derivatives with Terminal Substituents
Aromatic Hexanoic Acid Derivatives
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid (26) demonstrates significant anti-inflammatory activity in vivo, comparable to Fenbufen. Docking studies reveal its interaction with CYP1A2 via hydrogen bonds with Ala317 and π-stacking with Phe125/Phe226, achieving a binding energy of -9.8 kcal/mol . The methylsulfinyl group in 6-(methylsulfinyl)hexanoic acid may similarly engage in hydrogen bonding but lacks the aromatic moiety critical for π-interactions.
Functional Analogues: Sulfoxide-Containing Compounds
Isothiocyanates from Wasabi
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a Wasabi-derived compound, shares the methylsulfinyl group with 6-(methylsulfinyl)hexanoic acid. It induces quinone reductase (QR) activity in Hepa1c1c7 cells via upregulation of QR mRNA, with optimal activity at 40 μM.
Mechanistic and Application Differences
- Biological Activity: The methylsulfinyl group in 6-MSITC and 6-(methylsulfinyl)hexanoic acid enhances Phase II enzyme induction but varies in cytotoxicity .
- Chemical Reactivity : In Swern oxidations, the sulfoxide’s steric environment and acidity (pKa ~1.5) determine its efficiency compared to bulkier analogues .
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